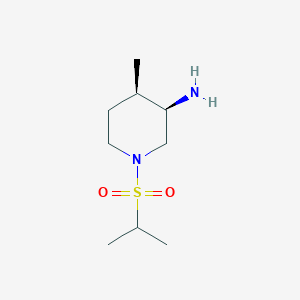![molecular formula C15H20N2O B13028532 5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
5-Isopropylspiro[indoline-3,4'-piperidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropylspiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is part of a broader class of spiro compounds, which are characterized by a single carbon atom acting as a bridge between two cyclic structures. The spirocyclic framework imparts unique chemical and physical properties to the molecule, making it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylspiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common method includes the reaction of indoline derivatives with piperidine derivatives under specific conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropylspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the indoline or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Isopropylspiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Isopropylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and exhibit photochromic properties.
Spirooxindoles: Known for their biological activity and used in medicinal chemistry.
Spiro[indoline-3,4’-pyridines]: Similar in structure but with a pyridine ring instead of a piperidine ring.
Uniqueness
5-Isopropylspiro[indoline-3,4’-piperidin]-2-one is unique due to its specific combination of indoline and piperidine rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H20N2O |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
5-propan-2-ylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C15H20N2O/c1-10(2)11-3-4-13-12(9-11)15(14(18)17-13)5-7-16-8-6-15/h3-4,9-10,16H,5-8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
GNQWXPFJGHPGQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)NC(=O)C23CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13028466.png)
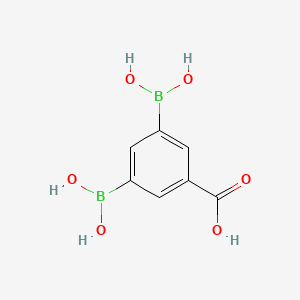
![1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13028470.png)

![5-Chlorothieno[3,2-b]pyridin-7-ol](/img/structure/B13028488.png)
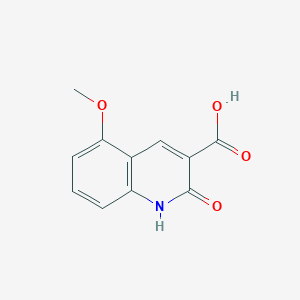
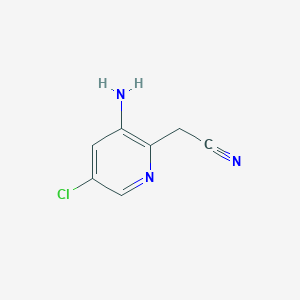
![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)
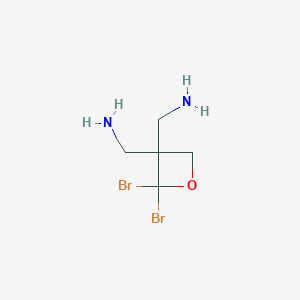

![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)

